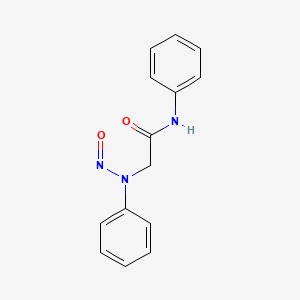

N-Nitroso-N-phenyl-glycine Anilide

Description

Contextualization within the Field of N-Nitroso Compounds

N-Nitroso-N-phenyl-glycine anilide belongs to the broader class of N-nitroso compounds. wikipedia.org These compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. wikipedia.org N-nitroso compounds are a diverse group of chemicals, with hundreds of variations known. researchgate.net They can be formed through the reaction of secondary or tertiary amines with nitrosating agents derived from nitrite (B80452). nih.gov

In the wider context of chemical and toxicological research, N-nitroso compounds have been a subject of study for decades. nih.gov They are recognized for their potential as carcinogens in various animal species, which has prompted investigations into their presence in food, beverages, and industrial settings. researchgate.netnih.gov The formation of N-nitroso compounds can occur in cured meats, some beverages, and even endogenously in the human body. nih.govnih.gov This has led to ongoing research into their mechanisms of action and potential health implications. ontosight.ai this compound, as a specific member of this class, finds its niche within this extensive field of study.

Significance as a Reference Standard and Research Chemical

The primary significance of this compound in the scientific community is its use as a reference standard and a specialized research chemical. veeprho.comtheclinivex.comimpurity.com It is not a compound intended for direct human or animal consumption but rather a tool for analytical and quality control purposes. theclinivex.com

Role in Analytical Method Development and Validation

A key application of this compound is in the development and validation of analytical methods. veeprho.com As a highly characterized reference material, it is used to establish and verify the accuracy and precision of analytical techniques designed to detect and quantify N-nitroso compounds in various matrices. veeprho.com This is particularly relevant in the pharmaceutical industry, where stringent regulatory standards for nitrosamine (B1359907) impurities are in place. veeprho.com The use of this compound as a standard helps in setting detection limits and quantifying impurity levels to ensure they remain within safe limits as defined by regulatory bodies. veeprho.com

Application in Quality Control Research

In the realm of quality control, this compound serves as a benchmark for ensuring the quality and purity of other chemical substances, particularly in the production of glycine (B1666218) and its derivatives. veeprho.comlgcstandards.com By using a well-defined standard, researchers and manufacturers can assess the presence of related impurities in their products, thereby maintaining the integrity and safety of the final compound. veeprho.com

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-(N-nitrosoanilino)-N-phenylacetamide |

InChI |

InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18) |

InChI Key |

ZBUNFZLMGDKJPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of N Nitroso N Phenyl Glycine Anilide

General Methodologies for N-Nitrosamine Synthesis

The formation of N-nitrosamines, characterized by the N-N=O functional group, is a significant transformation in organic chemistry. These compounds are formally derived from the reaction of a secondary amine with a nitrosating agent. nih.gov A variety of synthetic approaches have been developed, which can be broadly categorized into conventional and non-conventional methods. prepchem.comprepchem.com

Historically, the most common method for N-nitrosamine synthesis involves the reaction of a secondary amine with nitrous acid (HNO₂). researchgate.net Nitrous acid is typically generated in situ by treating an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong mineral acid. researchgate.netacs.org The active nitrosating agents in this process are species derived from the protonation and dehydration of nitrous acid, including the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). acs.org

Other classical nitrosating agents include:

Dinitrogen Tetroxide (N₂O₄): This reagent can be used for nitrosation, particularly under anhydrous conditions, which is beneficial for substrates prone to decomposition in water. nih.gov

Nitrosyl Halides (e.g., NOCl): These are potent nitrosating agents used for the formation of the N-N bond. nih.gov

Nitric Oxide (NO): Under superatmospheric pressure, nitric oxide can directly react with secondary amines to yield N-nitrosamines. nih.gov

These methods are well-established but often require acidic conditions and may involve unstable reagents. researchgate.net

Table 1: Conventional Nitrosating Agents and Conditions

| Nitrosating Agent Precursor | Reagent/Conditions | Active Species | Reference |

| Sodium Nitrite (NaNO₂) | Mineral Acid (e.g., HCl, H₂SO₄) | HNO₂, N₂O₃, NO⁺ | researchgate.netacs.org |

| Dinitrogen Tetroxide | Used directly, often in anhydrous solvent | N₂O₄ | nih.gov |

| Nitrosyl Halides | Used directly | NOX (X=Cl, Br) | nih.gov |

| Nitric Oxide | Superatmospheric pressure | NO | nih.gov |

To overcome the limitations of conventional methods, researchers have developed alternative synthetic pathways that often proceed under milder, acid-free conditions. google.com

Key non-conventional approaches include:

tert-Butyl Nitrite (TBN): TBN is an effective and versatile nitrosating agent that can be used under solvent-free, metal-free, and acid-free conditions. researchgate.netgoogle.com This method offers high yields and is compatible with acid-labile protecting groups. prepchem.com

Transnitrosation: Reagents such as N-nitrososulfonamides can transfer a nitroso group to a secondary amine under mild conditions. These reagents exhibit high functional group tolerance. acs.org

Nitromethane-Based Systems: In the presence of an iodide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP), nitromethane can serve as the nitroso source for the synthesis of N-nitrosamines. acs.org Another system utilizes potassium persulfate and DBU. google.com

Electrochemical Synthesis: An electrochemical flow method has been developed using sodium nitrite in aqueous acetonitrile. This approach avoids the need for acids or other harsh chemicals. prepchem.com

These modern techniques provide milder and more versatile routes to N-nitrosamines, expanding the scope of compatible substrates. prepchem.comgoogle.com

Table 2: Selected Non-Conventional Methods for N-Nitrosamine Synthesis

| Method/Reagent | Key Features | Reference |

| tert-Butyl Nitrite (TBN) | Solvent-free, acid-free, metal-free, mild conditions. | prepchem.comgoogle.com |

| Transnitrosation | Uses N-nitrososulfonamide; high functional group tolerance. | acs.org |

| Nitromethane/Iodide/TBHP | Avoids traditional nitrosating agents; mild conditions. | acs.org |

| Electrochemical Method | Uses NaNO₂ in a flow cell; avoids harsh acids/chemicals. | prepchem.com |

Precursor Chemistry and Amidation Reactions Relevant to N-Nitroso-N-phenyl-glycine Anilide

The synthesis of this compound begins with the preparation of its immediate precursor, N-phenyl-glycine anilide. This involves two key stages: the synthesis of N-phenylglycine and its subsequent amidation with aniline.

The formation of the anilide moiety in N-phenyl-glycine anilide is an amide bond formation reaction between the carboxylic acid group of N-phenylglycine and the amino group of aniline.

Step 1: Synthesis of N-Phenylglycine N-phenylglycine can be prepared through several established routes. A common laboratory and industrial method involves the reaction of aniline with chloroacetic acid. prepchem.comprepchem.comwikipedia.org Another prominent method is the Strecker synthesis, which uses aniline, formaldehyde, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. fishersci.co.uk

Step 2: Amidation of N-Phenylglycine with Aniline The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable salt. researchgate.net Therefore, the carboxylic acid group of N-phenylglycine must first be "activated" to make it more electrophilic. This is typically achieved using coupling reagents common in peptide synthesis. researchgate.netgoogle.com

Common strategies for this amidation include:

Carbodiimide Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by aniline. google.comresearchgate.net Additives like 1-hydroxybenzotriazole (HOBt) are often used to improve efficiency. researchgate.netsemanticscholar.org

Uronium/Phosphonium Salt Reagents: Reagents such as HBTU, HATU, and PyBOP are highly efficient coupling agents that convert the carboxylic acid into an activated ester in situ, facilitating rapid amide bond formation. google.comresearchgate.netsemanticscholar.org

Conversion to Acyl Chloride: N-phenylglycine can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting N-phenylglycinyl chloride readily reacts with aniline to form the desired anilide. google.com

The choice of method depends on the desired reaction conditions, scale, and compatibility with other functional groups.

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action | Reference |

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. | google.comresearchgate.net |

| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | Forms an activated ester in situ. | google.comresearchgate.net |

| Halogenating Agents | Thionyl Chloride, Oxalyl Chloride | Converts carboxylic acid to a more reactive acyl chloride. | google.com |

Once N-phenyl-glycine anilide is synthesized, the final step is the nitrosation of its secondary amine nitrogen. The nitrogen atom in the N-phenylglycine backbone is part of a secondary amine (R₂NH) and is therefore susceptible to nitrosation by the general methodologies described in section 2.1. prepchem.com

The reaction involves treating N-phenyl-glycine anilide with a suitable nitrosating agent. For example, using the conventional method, the precursor would be dissolved in a suitable solvent and treated with sodium nitrite in an acidic medium. nih.gov Alternatively, milder, non-conventional methods using reagents like tert-butyl nitrite (TBN) could be employed to achieve the same transformation, yielding the final product, this compound. researchgate.netgoogle.com The nitrosation of N-aryl glycine (B1666218) derivatives is a well-documented process. mdpi.com

Mechanistic Insights into N-Nitrosation Processes

The mechanism of N-nitrosation of secondary amines, such as the nitrogen in N-phenyl-glycine anilide, is well-studied. fishersci.co.uk The process is fundamentally a nucleophilic attack by the lone pair of electrons on the amine nitrogen onto an electrophilic nitrosating agent. acs.org

Under acidic conditions using aqueous nitrite, the key steps are:

Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of water, or dimerization, generates more potent electrophilic species like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). acs.orgfishersci.co.uk The equilibrium between these species is dependent on the reaction conditions.

Nucleophilic Attack: The neutral secondary amine (R₂NH) acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent (e.g., NO⁺). acs.org

Deprotonation: The resulting intermediate, a protonated N-nitrosamine (R₂N(H)NO⁺), loses a proton to a solvent molecule or a conjugate base, yielding the stable N-nitrosamine product. acs.org

The rate of N-nitrosation is highly dependent on pH. While the concentration of the active nitrosating agent increases at lower pH, the concentration of the reactive, unprotonated form of the amine decreases. This interplay results in an optimal pH for the reaction, typically in the range of 2.5-3.5 for many secondary amines. fishersci.co.uk The basicity (pKa) of the amine is a critical factor; less basic amines are more readily nitrosated at lower pH values as they exist in their unprotonated form in more acidic conditions. fishersci.co.uk

Alternative mechanisms exist in different chemical environments. For instance, in the context of water treatment with chloramine, N-nitrosamine formation can proceed through an unsymmetrical dimethylhydrazine (UDMH) pathway, which does not require nitrite. wikipedia.org However, for the direct synthesis of this compound, the classical nitrosation pathway involving an electrophilic nitroso species is the relevant mechanism. fishersci.co.uk

Role of Nitrite and Nitrous Acid in N-Nitrosamine Generation

The generation of N-nitrosamines is fundamentally linked to the availability of nitrosating agents, which are most commonly derived from nitrite salts (like sodium nitrite) and nitrous acid (HNO₂). nih.gov

The formation of nitrous acid in situ is the driving force behind the nitrosation reaction in many aqueous environments. dtu.dk The reaction can be summarized as: NO₂⁻ (Nitrite) + H⁺ ⇌ HNO₂ (Nitrous Acid)

Once formed, nitrous acid acts as a precursor to even more potent nitrosating species. nih.gov Therefore, the presence of nitrite in an acidic environment is a primary condition for the potential formation of N-nitrosamines from amine precursors like N-phenyl-glycine anilide. researchgate.net

Involvement of Electrophilic Nitrosonium Ions (NO⁺) and Dinitrogen Trioxide (N₂O₃)

While nitrous acid can act as a nitrosating agent, the reaction is often mediated by more powerful electrophilic species that are formed from it. The two primary agents in this context are the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). nih.gov

Nitrosonium Ion (NO⁺): In strongly acidic solutions, nitrous acid can be protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion. dtu.dkwikipedia.org

HNO₂ + H⁺ ⇌ H₂NO₂⁺ ⇌ NO⁺ + H₂O

The nitrosonium ion is a potent electrophile that readily reacts with the nucleophilic lone pair of electrons on the nitrogen atom of a secondary amine. wikipedia.org This direct attack by the amine on the NO⁺ ion is a common pathway for N-nitrosamine formation. wikipedia.orgunacademy.com

Dinitrogen Trioxide (N₂O₃): In less acidic or more concentrated nitrite solutions, two molecules of nitrous acid can dehydrate to form dinitrogen trioxide. dtu.dk

2 HNO₂ ⇌ N₂O₃ + H₂O

N₂O₃ is a powerful nitrosating agent, often more effective than nitrous acid itself, particularly in organic solvents or at higher concentrations. researchgate.netuliege.be The molecule can be conceptualized as having an O=N−NO₂ structure. wikipedia.org Secondary amines can react with N₂O₃, leading to the formation of the corresponding nitrosamine (B1359907). nih.gov This pathway is significant because N₂O₃ can be more stable under certain conditions than the nitrosonium ion and can facilitate nitrosation even under neutral or alkaline conditions. tandfonline.com

The general mechanism for the reaction of a secondary amine (R₂NH), such as N-phenyl-glycine anilide, with a nitrosating agent like the nitrosonium ion is:

R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

| Nitrosating Agent | Chemical Formula | Conditions of Formation | Reactivity |

| Nitrous Acid | HNO₂ | Acidification of nitrite (NO₂⁻) dtu.dk | Moderate |

| Nitrosonium Ion | NO⁺ | Protonation of HNO₂ in strong acid wikipedia.org | High (Potent Electrophile) |

| Dinitrogen Trioxide | N₂O₃ | Self-condensation of HNO₂ dtu.dk | High (Potent Nitrosating Agent) |

Factors Influencing N-Nitrosamine Formation Kinetics

The rate at which N-nitrosamines form is not constant and is influenced by a variety of chemical and physical factors. Understanding these factors is crucial for predicting and controlling their formation.

pH: The pH of the reaction medium is one of the most critical factors. nih.gov The rate of nitrosation for most secondary amines is maximal in weakly acidic conditions, typically between pH 2 and 5. dtu.dk In this range, there is a sufficient concentration of the active nitrosating agent (like HNO₂ and its derivatives) without excessive protonation of the amine, which would render it non-nucleophilic and unreactive. nih.gov At neutral or alkaline pH, the formation rate generally decreases due to the low concentration of nitrosating agents. nih.gov

Temperature: Like most chemical reactions, the rate of N-nitrosamine formation generally increases with temperature. researchgate.net Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Concentration of Reactants: The reaction rate is directly dependent on the concentrations of both the amine precursor and the nitrosating agent. dtu.dk Higher concentrations of either reactant will typically lead to a faster formation rate, assuming other conditions are favorable.

Presence of Catalysts and Inhibitors:

Catalysts: Certain substances can accelerate the nitrosation reaction. For example, some electrophiles, such as formaldehyde and other carbonyl compounds, have been shown to enhance the formation of N-nitrosamines. acs.orgnih.gov

Inhibitors: Conversely, some compounds can inhibit or prevent N-nitrosamine formation. Ascorbic acid (Vitamin C) and erythorbic acid are well-known inhibitors that act by rapidly reducing nitrosating agents to nitric oxide (NO), thereby preventing them from reacting with amines. wikipedia.orgresearchgate.net

| Factor | Effect on Formation Rate | Rationale |

| pH | Optimal rate typically between pH 2-5 dtu.dk | Balances the availability of the nitrosating agent (favored by acid) and the unprotonated, reactive form of the amine (favored by higher pH). nih.gov |

| Temperature | Increases with higher temperature researchgate.net | Provides greater kinetic energy for the reaction to overcome the activation energy barrier. |

| Reactant Concentration | Increases with higher concentrations of amine and/or nitrite dtu.dk | Higher probability of molecular collisions between the reacting species. |

| Catalysts (e.g., Formaldehyde) | Increases rate acs.org | Can facilitate the reaction through the formation of more reactive intermediates. nih.gov |

| Inhibitors (e.g., Ascorbic Acid) | Decreases rate wikipedia.org | Scavenges and reduces the nitrosating agents, making them unavailable for reaction with the amine. researchgate.net |

Chemical Reactivity and Transformation Studies of N Nitroso N Phenyl Glycine Anilide

Photochemical Transformations of N-Nitrosamines

N-nitrosamines are known to undergo photochemical reactions when exposed to UV light, leading to the cleavage of the N-N bond and the formation of highly reactive intermediates. youtube.com This photosensitivity makes photolysis a significant degradation pathway for these compounds in environments exposed to sunlight. acs.org

Photolytic Pathways and Products of Related N-Nitroso Compounds

The photolysis of N-nitrosamines in solution is a complex process influenced by various factors, including pH and the presence of oxygen. acs.org The primary photochemical event is typically the homolytic cleavage of the N-NO bond upon absorption of UV radiation. nih.govnih.gov This cleavage results in the formation of an aminyl radical and a nitric oxide radical. researchgate.net

For instance, studies on N-nitrosodimethylamine (NDMA) show that upon UV irradiation, it primarily breaks at the N-N bond. nih.gov The subsequent reactions of these radical intermediates lead to a variety of degradation products. In aqueous solutions, the photolysis of N-nitrosamines like N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) results in the formation of secondary amines, nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻). oak.go.krresearchgate.net The relative yields of nitrite and nitrate are often pH-dependent. researchgate.netnih.gov In acidic conditions, nitrite formation tends to be more prevalent, while in alkaline conditions, the ratio shifts towards nitrate. nih.gov

The general photolytic degradation pathway can be summarized as follows:

Initiation: Absorption of UV light leads to an excited state, followed by N-N bond homolysis.

Propagation: The resulting aminyl and nitric oxide radicals undergo further reactions. The aminyl radical can abstract hydrogen from the solvent or other molecules, or undergo rearrangements. researchgate.net

Product Formation: Stable end-products are formed, including the corresponding secondary amine, as well as oxidized nitrogen species like nitrite and nitrate. oak.go.krresearchgate.net

Free radicals generated during the photolysis of N-nitrosamines are highly reactive. usu.edu For example, studies using spin traps have identified the formation of carbon-centered radicals from nitrosamine (B1359907) photolysis at neutral pH. nih.gov

Intramolecular Interactions in Photoreactivity

Intramolecular factors can significantly influence the photochemical behavior of N-nitrosamines. Research on N-nitroso α-amino acids has demonstrated that the presence of a carboxylic acid group at the α-position can render the nitrosamino group photosensitive, even without external acids. cdnsciencepub.com This enhanced photolability is attributed to an intramolecular association between the nitrosamino and carboxyl groups through hydrogen bonding. cdnsciencepub.com This interaction facilitates the photochemical rearrangement and subsequent decarboxylation to form amidoximes. cdnsciencepub.com

Given that N-Nitroso-N-phenyl-glycine Anilide contains a glycine (B1666218) moiety, it is plausible that similar intramolecular interactions could play a crucial role in its photoreactivity. The proximity of the carboxylic acid derivative functionality to the N-nitrosamine group could influence the stability of the excited state and the subsequent reaction pathways. Studies on other N-nitrosamides have also shown that intramolecular hydrogen abstraction can occur, leading to different product profiles compared to simpler dialkylnitrosamines. researchgate.net

Hydrolytic Stability and Degradation Pathways of N-Nitrosamines

The stability of N-nitrosamines in aqueous environments is highly dependent on the pH of the solution. oak.go.kr While generally stable under neutral and alkaline conditions, their degradation can be accelerated in acidic environments. acs.orgnih.gov

pH-Dependent Decomposition Kinetics

Studies on a range of N-nitrosamines have consistently shown that a lower pH favors their degradation. oak.go.krresearchgate.net The rate of photolytic degradation for several N-nitrosamines, including N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR), decreases as the pH increases from 2 to 10. researchgate.net Similarly, the photodegradation rate constants for NDBA and NPYR were found to be highest at pH 2. oak.go.kr

This pH dependence is linked to the protonation of the nitrosamine. nih.gov Although the oxygen-protonated form is considered the predominant species in acidic solutions, the nitrogen-protonated form, while a minor species, is sometimes invoked to explain reactions in acid. nih.govfreethinktech.com This protonation makes the molecule more susceptible to nucleophilic attack and subsequent decomposition. nih.gov The quantum yield for the decomposition of NDMA via photolysis is relatively constant from pH 2 to 8, but drops significantly at pH values above 9. acs.orgnih.gov

Table 1: Effect of pH on Photodegradation Rate Constants of Various N-Nitrosamines

| N-Nitrosamine | pH Range | Degradation Rate Constant Range (L/W-min) | Observation | Reference |

| N-nitrosodibutylamine (NDBA) | 2-10 | 3.26×10⁻² – 5.08×10⁻³ | Rate decreases with increasing pH. | oak.go.kr |

| N-nitrosopyrrolidine (NPYR) | 2-10 | 1.14×10⁻² – 2.80×10⁻³ | Rate decreases with increasing pH. | oak.go.kr |

| N-nitrosodiethanolamine (NDELA) | 2-10 | 2.49 × 10⁻² – 6.48 × 10⁻³ | Rate decreases with increasing pH. | researchgate.net |

| N-nitrosodiethylamine (NDEA) | 2-10 | 1.56 × 10⁻² – 5.25 × 10⁻⁴ | Rate decreases with increasing pH. | researchgate.net |

| N-nitrosomorpholine (NMOR) | 2-10 | 1.68 × 10⁻² – 7.00 × 10⁻⁴ | Rate decreases with increasing pH. | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Identification of Degradation Intermediates and Products

The degradation of N-nitrosamines leads to a variety of intermediates and final products. In the case of N-nitroso-hydrochlorothiazide (NO-HCT), which also contains a secondary aryl-alkyl-amino moiety, rapid degradation at pH 6 to 8 yields formaldehyde, a thiatriazine derivative, and an aminobenzenesulfonic acid derivative. acs.org The degradation pathway and product profile were observed to be different at more acidic pH values (pH 1-5). acs.org

For simpler nitrosamines like NDMA, photolysis in the presence of hydroxyl radicals can lead to intermediates such as N-methylidenemethylamine, which then hydrolyzes to produce methylamine (B109427) and formaldehyde. nih.gov In general, the degradation of N-nitrosamines can be expected to yield the corresponding secondary amine and oxidized nitrogen species. researchgate.net The photolysis of N-nitrosodialkylamines in the presence of acid has been shown to produce the parent amine and formaldehyde. researchgate.net

Reversible Denitrosation Phenomena

Denitrosation, the removal of the nitroso group, is a key reaction for N-nitrosamines, particularly under acidic conditions. nih.govrsc.org This reaction is essentially the reverse of the nitrosation process and results in the formation of the parent secondary amine and a nitrosating agent. nih.gov The mechanism is believed to involve the protonated form of the nitrosamine, which is then attacked by a nucleophile, leading to the cleavage of the N-N bond. nih.gov

The rate of this protolytic denitrosation can be significantly accelerated by the addition of nucleophiles such as bromide, thiocyanate, and thiourea. nih.govfreethinktech.com The reactivity in denitrosation reactions varies depending on the structure of the nitrosamine and the solvent system used. rsc.org For this compound, the presence of the anilide and phenyl groups would influence its electronic properties and, consequently, its susceptibility to denitrosation.

Theoretical and Computational Investigations of N Nitroso N Phenyl Glycine Anilide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to elucidate the electronic structure, reactivity, and properties of N-nitrosamines, including N-Nitroso-N-phenyl-glycine anilide. These computational methods provide insights that complement experimental findings and help in understanding the behavior of these compounds at a molecular level.

Application of Density Functional Theory (DFT) in Structure-Reactivity Relationships

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the structure-reactivity relationships of N-nitrosamines. nih.govresearchgate.net DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties that are crucial for understanding chemical behavior. researchgate.netnih.gov

For instance, DFT has been employed to study the activation and deactivation pathways of N-nitrosamines related to their carcinogenic potential. nih.gov These calculations can provide insights into the formation of reactive intermediates and their subsequent reactions. nih.gov The choice of DFT functional and basis set is critical for obtaining accurate results. nih.gov Hybrid functionals like B3LYP are commonly used for such studies. nih.gov

Key parameters derived from DFT calculations that help in understanding structure-reactivity relationships include:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms in the molecule.

Electron Density Distribution: Reveals the regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

The application of DFT allows for a detailed analysis of how the structural features of this compound, such as the phenyl and anilide groups, influence its electronic properties and, consequently, its reactivity.

Analysis of Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory and are crucial for predicting the reactivity of a molecule. nih.govresearchgate.net

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). researchgate.net

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The analysis of the spatial distribution of HOMO and LUMO orbitals in this compound can pinpoint the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. researchgate.net For example, the location of the HOMO can indicate the site of oxidation, while the location of the LUMO can suggest the site of reduction or nucleophilic attack. researchgate.net

Conformational Analysis and Isomerism in N-Nitrosamines

The structure and behavior of N-nitrosamines are significantly influenced by conformational isomerism, which arises from hindered rotation around the N-N bond. nih.govacanthusresearch.com This phenomenon leads to the existence of different stable spatial arrangements of the atoms, known as rotamers or conformers.

Hindered Rotation and Rotameric States

The N-N bond in N-nitrosamines possesses a significant degree of double bond character due to the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. nih.govresearchgate.net This partial double bond character restricts free rotation around the N-N bond, leading to a rotational barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov

This hindered rotation gives rise to distinct rotameric states, often referred to as cis (Z) and trans (E) isomers, when the substituents on the amine nitrogen are different, as is the case in asymmetrically substituted N-nitrosamines. acanthusresearch.com These rotamers can be distinguished by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, as the different spatial arrangements of the substituents result in distinct chemical shifts. acanthusresearch.com For example, in N-nitroso methylethylamine, the methylene (B1212753) protons of the two rotamers exhibit different chemical shifts. acanthusresearch.com

Steric Effects on Conformer Stability

The relative stability of the different conformers of an N-nitrosamine is influenced by steric effects, which are the repulsive interactions between bulky substituents. In general, the conformer that minimizes steric hindrance will be the more stable and, therefore, the more populated one. cdnsciencepub.com

For instance, in N-nitroso-2-methylpiperidine, the syn isomer exists exclusively in a conformation where the methyl group is in an axial position to avoid steric clashes. researchgate.netcdnsciencepub.com The anti isomer also shows a preference for the axial conformation of the methyl group. researchgate.netcdnsciencepub.com Computational studies have shown that steric strain can be quantified, with strain energies of about 10–15 kcal/mol in sterically strained N-nitrosamines. researchgate.net

Computational Studies of Reaction Mechanisms

Computational chemistry provides a powerful platform for investigating the detailed mechanisms of reactions involving N-nitrosamines. rsc.org These studies can elucidate the step-by-step pathways of chemical transformations, identify transition states, and calculate activation energies, offering a deeper understanding of reaction kinetics and thermodynamics. nih.gov

Quantum mechanical calculations have been instrumental in exploring the degradation pathways of nitrosamines. For example, studies have investigated the initial elementary reactions of N-nitrosodimethylamine (NDMA) with hydroxyl radicals, identifying different reaction pathways such as H-atom abstraction and HO• addition. mdpi.com

Furthermore, computational studies have shed light on the formation mechanisms of N-nitrosamines. For example, quantum chemical computations have been used to investigate the pathways of N-nitrosamine formation from secondary amines in the presence of carbonyl compounds, highlighting the roles of iminium ions and carbinolamines as key intermediates. nih.gov These theoretical investigations have been supported by kinetic simulations, providing a comprehensive picture of the reaction dynamics. nih.gov

Computational approaches have also been used to study the photolytic degradation of nitrosamines, proposing mechanisms that are consistent with experimental observations regarding the influence of factors like pH. nih.gov These studies can help in predicting the fate of nitrosamines in the environment and in developing effective remediation strategies. acs.org

Predicting N-Nitrosation Reaction Pathways

The formation of this compound involves the nitrosation of its precursor, N-phenyl-glycine anilide. This reaction typically occurs at the secondary amine nitrogen atom. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the most likely reaction pathways for this transformation.

The generally accepted mechanism for N-nitrosation of secondary amines and amides involves an electrophilic attack by a nitrosating agent on the nitrogen atom. researchgate.netnih.gov The most common nitrosating agent under acidic conditions is the nitrosonium ion (NO+), which can be formed from nitrous acid (HNO2). youtube.commasterorganicchemistry.com

The reaction pathway can be modeled by calculating the potential energy surface of the reacting system. This involves determining the energies of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a more favorable reaction pathway.

For the N-nitrosation of N-phenyl-glycine anilide, theoretical calculations would focus on the nucleophilic attack of the nitrogen lone pair on the nitrosonium ion. The presence of the phenyl group and the anilide moiety will influence the electron density on the nitrogen atom, thereby affecting its nucleophilicity and the rate of nitrosation. nih.gov Computational models can quantify these electronic effects.

Table 1: Hypothetical DFT Calculation Results for the N-Nitrosation of N-phenyl-glycine anilide

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| N-phenyl-glycine anilide + NO+ | B3LYP/6-31G | 0.0 |

| Transition State | B3LYP/6-31G | +12.5 |

| This compound | B3LYP/6-31G* | -25.0 |

This table is illustrative and presents hypothetical data to demonstrate the type of information generated from computational studies.

Research on the nitrosation of less reactive secondary amides has shown that various nitrosating agents can be employed, and computational studies can help in selecting the most efficient one by comparing the activation barriers for each. nih.gov

Investigating Formation and Reactivity of Transient Intermediates (e.g., Diazonium Ions)

N-nitroso amides, such as this compound, are known to be precursors to transient and highly reactive intermediates, most notably diazonium ions. acs.org The formation of these intermediates often occurs upon rearrangement or decomposition of the N-nitroso compound. Theoretical investigations are invaluable for understanding the structure, stability, and subsequent reactions of these fleeting species.

Upon protonation or under specific reaction conditions, this compound can undergo rearrangement to form a diazonium ion. Computational studies, again primarily using DFT, can elucidate the mechanism of this transformation. These calculations can model the bond cleavage and formation steps, identifying the transition states and intermediates involved. The stability of the resulting diazonium ion is a critical factor in its subsequent reactivity. acs.org

The reactivity of the formed diazonium ion is a key area of computational investigation. Diazonium ions are potent electrophiles and can participate in a variety of reactions, including acting as alkylating agents. nih.gov Theoretical models can predict the preferred sites of attack by nucleophiles on the diazonium ion and the associated energy barriers. For instance, in a biological context, the interaction of such diazonium ions with DNA bases can be modeled to understand potential mechanisms of carcinogenicity associated with some N-nitroso compounds. nih.gov

Table 2: Calculated Properties of a Hypothetical Phenyl-glycine anilide-derived Diazonium Ion

| Property | Computational Method | Calculated Value |

| N-N Bond Length (Å) | DFT/B3LYP/6-311+G | 1.10 |

| Charge on Terminal Nitrogen (e) | Natural Bond Orbital (NBO) Analysis | +0.45 |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) (eV) | DFT/B3LYP/6-311+G | -5.2 |

This table is illustrative and presents hypothetical data to demonstrate the type of information generated from computational studies.

Studies on the decomposition of N-nitrosoamides have shown that the surrounding environment can significantly impact their reactivity. researchgate.net Computational models can simulate these environmental effects, such as solvent effects or confinement within a host molecule, providing a more comprehensive understanding of the behavior of these transient intermediates.

Analytical Methodologies for the Characterization and Quantification of N Nitroso N Phenyl Glycine Anilide

Advanced Chromatographic Separation Techniques

Chromatography is a foundational component in the analysis of N-nitrosamines, serving to separate the target analyte from complex sample matrices prior to detection. The choice between liquid and gas chromatography is often dictated by the analyte's specific physicochemical properties, such as volatility and thermal stability. researchgate.netshimadzu.com

Ultra-High-Performance Liquid Chromatography (UHPLC) is a preferred technique for the analysis of many N-nitrosamines, offering a faster alternative to traditional methods. rsc.orgresearchgate.net The development of a robust UHPLC method for N-Nitroso-N-phenyl-glycine Anilide would involve the careful optimization of several key parameters to achieve optimal separation and peak shape.

Key optimization parameters include the selection of a suitable stationary phase (column), the composition of the mobile phase, and the injection volume. rsc.orgresearchgate.net For the analysis of various N-nitrosamines, reversed-phase columns, such as a C18, are commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive such as formic acid to improve ionization efficiency in the mass spectrometer. rsc.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with differing polarities.

Table 1: Illustrative UHPLC Optimization Parameters for N-Nitrosamine Analysis

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 1.9 µm, 100 x 2.1 mm) | Provides separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |

| Column Temperature | 30 - 40°C | Ensures reproducible retention times. |

| Injection Volume | 1 - 10 µL | Kept small to maintain peak efficiency. |

This table presents typical parameters that would be optimized for the analysis of N-nitrosamines and are applicable for developing a method for this compound.

Gas chromatography (GC), particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and semi-volatile nitrosamines. restek.com However, a significant challenge with GC analysis for certain N-nitrosamines is their potential for thermal degradation in the high-temperature environment of the GC injection port. basciences.comosha.gov

Compounds like N-nitrosodiphenylamine (NDPhA), which shares structural similarities with this compound, are known to be thermally labile. osha.gov This thermal instability can lead to the cleavage of the N-NO bond, potentially causing inaccurate quantification or even complete decomposition of the analyte before it reaches the detector. osha.gov Therefore, liquid injection GC-MS methods may be less suitable for such compounds. restek.com When GC is employed, careful optimization of the injection port temperature is critical to minimize degradation. Alternative sample introduction techniques, such as headspace analysis, can be used for more volatile nitrosamines but may not be suitable for less volatile compounds. restek.com

High-Resolution Mass Spectrometric Detection

Mass spectrometry (MS) is the definitive technique for the detection and quantification of trace-level N-nitrosamine impurities due to its exceptional sensitivity and specificity. osti.gov When coupled with a chromatographic system (LC-MS or GC-MS), it provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation patterns. rsc.orgnih.gov

For LC-MS analysis, Heated Electrospray Ionization (HESI) and Electrospray Ionization (ESI) are common ionization techniques. These methods are "soft" ionization techniques that generate charged ions from the analyte molecules in the liquid phase with minimal fragmentation, which is ideal for preserving the molecular ion.

In a study analyzing nine different N-nitrosamines, HESI was successfully used in the positive ionization mode. rsc.orgresearchgate.net The optimization of MS parameters is crucial to maximize the analytical signal. These parameters include the spray voltage, sheath gas, and auxiliary gas flow rates. rsc.org ESI has been used in the study of mixtures containing amino acids and other complex organic molecules.

For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is frequently the method of choice. nih.govlcms.cz This technique provides a significant enhancement in selectivity by monitoring a specific fragmentation reaction for the target analyte.

In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate the precursor ion (the molecular ion of this compound). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. This two-stage filtering process dramatically reduces background noise and interferences from the sample matrix. lcms.cz The selection of precursor-to-product ion transitions is unique to the target compound, ensuring high specificity. nih.gov

Table 2: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 256.1 [M+H]⁺ | Hypothetical Fragment 1 | Optimized Value |

This table is illustrative. The exact product ions and collision energies would need to be determined experimentally. The precursor ion is based on the monoisotopic mass of this compound (255.101 g/mol ) plus a proton. lgcstandards.com

Isotope dilution mass spectrometry is considered the gold standard for accurate quantification in complex matrices. nih.gov This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to the sample before any preparation or analysis. nih.govdiva-portal.org

This stable isotope-labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and analytical variability. nih.gov The development of such a method for this compound would require the synthesis of its corresponding stable isotope-labeled analogue.

Method Development and Validation Protocols for Trace Analysis

The development and validation of analytical methods for the trace analysis of this compound are critical for ensuring pharmaceutical quality and safety. ijpsjournal.comnih.gov Given that N-nitrosamines are classified as probable human carcinogens, regulatory agencies mandate that they be controlled at very low levels, often in the parts-per-billion (ppb) range. ijpsjournal.com This necessitates highly sensitive and selective analytical methodologies. nih.gov Method validation is performed according to guidelines such as those from the International Conference on Harmonisation (ICH), ensuring the method is reliable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govijper.org

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method for trace impurities. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. pmda.go.jp The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. pmda.go.jp For nitrosamine (B1359907) impurities, the LOQ is the more critical parameter for decision-making in quality control. pmda.go.jp

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set stringent requirements for the sensitivity of these analytical methods. pmda.go.jp For instance, for many drug products, the LOQ for nitrosamine impurities should be at or below 0.03 ppm. pmda.go.jp Achieving such low limits is a significant challenge and typically requires advanced instrumentation, such as tandem mass spectrometry (LC-MS/MS or GC-MS/MS). ijpsjournal.comnih.govrestek.com The determination of these limits is usually established by analyzing a series of diluted solutions of the analyte and is often defined based on the signal-to-noise ratio (S/N), where the S/N for LOD is typically around 3:1 and for LOQ is around 10:1. ijper.org

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for N-Nitrosamines using LC-MS/MS

| Nitrosamine Compound | LOD (ng/mL) | LOQ (ng/mL) | Technique |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 0.009 | 0.024 | HPLC-MS |

| N-Nitrosodiethylamine (NDEA) | 0.011 | 0.034 | HPLC |

| N-(2-hydroxyethyl)-N-phenylnitrous amide | 0.045 | 0.15 | LC-MS/MS |

| N-nitrosopiperazine | - | 0.25 µg/L | SLE-HILIC-MS |

This table presents example data from various studies to illustrate typical sensitivity levels achieved for different nitrosamine compounds. nih.govscholaris.ca The specific values for this compound would be determined through a similar validation process.

Evaluation of Extraction Efficiencies and Matrix Effects

The accurate quantification of this compound at trace levels is highly dependent on the sample preparation process. Pharmaceutical products are complex mixtures containing the active pharmaceutical ingredient (API) and various excipients, which constitute the sample matrix. ijpsjournal.com These matrix components can interfere with the analysis, causing either suppression or enhancement of the analytical signal, a phenomenon known as the matrix effect. usp.org

Evaluating extraction efficiency is crucial to ensure that a consistent and known amount of the analyte is recovered from the sample matrix. Techniques such as Solid-Phase Extraction (SPE), Solid-supported Liquid-Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE) are commonly employed to isolate and concentrate nitrosamines from the sample. ijpsjournal.comscholaris.ca The recovery of the extraction process is determined by comparing the analytical response of an analyte spiked into the sample matrix before extraction with the response of a standard solution of the same concentration.

Matrix effects are evaluated to understand the influence of co-extracted matrix components on the ionization of the target analyte in the mass spectrometer source. usp.org A significant challenge in the analysis of sartans, for example, has been the adsorption of nitrosamines onto the API, leading to lower quantification results. usp.org To compensate for both variable extraction recovery and matrix effects, stable isotope-labeled internal standards (e.g., N-nitrosodimethylamine-d6) are often used. researchgate.net These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.

Table 2: Representative Data for Extraction Recovery and Matrix Effect Evaluation

| Analyte | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix |

|---|---|---|---|---|

| N-Nitrosamines (General) | LOQ Level | 95.2 | 4.5 | Drug Product |

| N-Nitrosamines (General) | 100% Level | 98.7 | 2.1 | Drug Product |

| N-Nitrosamines (General) | 150% Level | 101.5 | 1.8 | Drug Product |

| N-Nitrosodiphenylamine (NDPhA) | - | 22-31 | - | Wastewater |

This table presents hypothetical recovery data typical for a validated method, alongside published data for a specific nitrosamine in a complex matrix to illustrate the range of efficiencies. researchgate.net Accuracy is typically assessed at multiple concentration levels, with acceptable recovery often falling within an 80-120% range. researchgate.net

Spectroscopic Techniques for Structural Elucidation of N-Nitrosamines

Spectroscopic techniques are indispensable for the structural confirmation and characterization of N-nitrosamines like this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy provide complementary information about the molecule's connectivity, functional groups, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-nitrosamines and is particularly important for understanding their conformational properties. acanthusresearch.com A key structural feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. acanthusresearch.comnih.gov This restriction is due to the partial double-bond character arising from the delocalization of the lone pair of electrons on the amine nitrogen with the π-system of the nitroso group. acanthusresearch.com

For asymmetrical nitrosamines, where the two substituents on the amine nitrogen are different (as in this compound), this hindered rotation leads to the existence of two distinct and stable rotational isomers, or rotamers. acanthusresearch.comnih.gov These are often referred to as E/Z or cis/trans isomers. acanthusresearch.com These two conformers are observable by NMR, resulting in a doubling of signals in both ¹H and ¹³C NMR spectra, with one set of signals corresponding to each isomer. nih.gov The relative ratio of the two rotamers depends on their relative stability. acanthusresearch.com For example, in the ¹H NMR spectrum of N-nitrosomethylethylamine, the methylene (B1212753) protons of the two rotamers show distinct chemical shifts. acanthusresearch.com Density Functional Theory (DFT) calculations can be used to help assign the NMR signals to the specific E/Z conformers. nih.gov

Table 3: Hypothetical ¹H NMR Data for the E/Z Isomers of this compound

| Proton Assignment | Expected Chemical Shift δ (ppm) - Isomer E | Expected Chemical Shift δ (ppm) - Isomer Z |

|---|---|---|

| -CH₂- (Methylene) | ~4.3 | ~5.0 |

| -NH- (Amide) | ~8.5 | ~8.7 |

| Aromatic Protons | 7.0 - 7.8 | 7.0 - 7.8 (with slight shifts) |

This table illustrates the expected doubling of signals for key protons due to the presence of E/Z isomers. The exact chemical shifts would be confirmed experimentally.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet (UV) spectroscopy are used to identify the key functional groups present in a molecule.

UV Spectroscopy: The N-nitroso group (N-N=O) has characteristic electronic transitions that can be observed in a UV-Vis spectrum. N-nitrosamines typically exhibit two absorption bands: a weak band around 330-370 nm corresponding to an n→π* transition, and a stronger band around 230-250 nm from a π→π* transition. pmda.go.jp However, the molar absorptivity of these bands is generally low, which can make UV detection less sensitive for trace quantification compared to mass spectrometry. pmda.go.jp

IR Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups within the this compound structure. The presence of specific bonds results in characteristic absorption bands at specific frequencies.

N=O Stretch: A strong absorption band characteristic of the nitroso group typically appears in the range of 1430-1500 cm⁻¹.

C=O Stretch (Amide I): A very strong absorption from the amide carbonyl group is expected around 1650-1680 cm⁻¹.

N-H Bend (Amide II): The bending vibration of the amide N-H bond usually appears near 1550 cm⁻¹.

N-H Stretch: The stretching vibration of the amide N-H bond will be visible as a band in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretch: Absorptions corresponding to the C-H bonds on the phenyl rings will appear above 3000 cm⁻¹.

Table 4: Summary of Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

|---|---|---|

| UV Spectroscopy | N-Nitroso (n→π) | ~330-370 nm |

| UV Spectroscopy | N-Nitroso (π→π) | ~230-250 nm |

| IR Spectroscopy | N=O Stretch | 1430-1500 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Amide I) | 1650-1680 cm⁻¹ |

| IR Spectroscopy | N-H Stretch (Amide) | 3200-3400 cm⁻¹ |

Compound Reference Table

Molecular Interactions and Mechanistic Studies of N Nitroso N Phenyl Glycine Anilide

Molecular Interactions with Biological Substrates (in vitro models)

The biological activity of N-nitroso compounds is intrinsically linked to their ability to interact with and modify cellular macromolecules. These interactions, particularly with nucleic acids, are considered a critical step in the initiation of mutagenesis and carcinogenesis.

Formation of Molecular Adducts with Nucleic Acids

While direct studies on N-Nitroso-N-phenyl-glycine anilide are limited, the behavior of other N-nitroso compounds provides a strong model for its expected interactions. The metabolic activation of N-nitrosamines is known to produce reactive electrophilic species that can form covalent bonds with nucleophilic sites on DNA and RNA. This process, known as adduct formation, can disrupt the normal structure and function of nucleic acids, leading to mutations during DNA replication.

For instance, studies on tobacco-specific N-nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN) have demonstrated their capacity to form various DNA adducts. nih.gov These adducts are formed through the alkylation of DNA bases, with common sites of attack being the N7 and O6 positions of guanine, and the N3 position of adenine. The formation of O6-alkylguanine adducts is particularly significant as they are known to be highly miscoding lesions.

Based on the structure of this compound, it is plausible that its metabolic activation would lead to the formation of a reactive species capable of phenylating or carboxymethylating nucleic acids. The specific nature and frequency of these adducts would depend on the metabolic pathway and the reactivity of the generated electrophile.

Mechanisms of Alkylation by N-Nitroso-Derived Reactive Species

The alkylation of nucleic acids by N-nitroso compounds is a consequence of their metabolic conversion into highly reactive electrophiles. A key intermediate in this process is the α-hydroxynitrosamine, which is chemically unstable and spontaneously decomposes. This decomposition can lead to the formation of a diazonium ion, a potent alkylating agent. nih.gov

In the case of N-nitrosodi-n-propylamine, its metabolism leads to the formation of 7-n-propylguanine (B11905420) in hepatic DNA, indicating that the reactive intermediate alkylates the DNA before it can rearrange to a more stable carbocation. nih.gov This suggests that the alkylation of DNA by many nitrosamines occurs through a direct bimolecular reaction (SN2-type mechanism) between the activated intermediate and the nucleophilic centers in the DNA. nih.gov

For this compound, it is hypothesized that enzymatic hydroxylation at the α-carbon of the glycine (B1666218) moiety would initiate a cascade of reactions, ultimately generating a reactive species capable of transferring a phenyl- or carboxymethyl- group to DNA.

Biochemical Activation Pathways and Intermediate Generation

The biological effects of this compound are contingent upon its metabolic activation. This process involves a series of enzymatic reactions that transform the relatively stable parent compound into highly reactive electrophilic intermediates.

Role of Enzymatic Systems (e.g., Cytochrome P450) in N-Nitrosamine Transformation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide variety of xenobiotics, including N-nitrosamines. These enzymes are monooxygenases that catalyze the insertion of one atom of oxygen into a substrate. In the context of N-nitrosamine metabolism, CYPs are responsible for the initial and rate-limiting step of α-hydroxylation. nih.gov

Studies with various N-nitrosamines have implicated several CYP isozymes in their activation. For example, the metabolism of the esophageal carcinogen N-nitroso-N-methylaniline is catalyzed by CYP2B1 and CYP2B2. nih.gov Similarly, the metabolic activation of tobacco-specific nitrosamines like NNK is also mediated by cytochrome P450 enzymes. nih.gov Human cytochrome P450 enzymes, including CYP3A4, 2E1, and 2C, have been shown to metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of other carcinogens. nih.gov It is highly probable that this compound is also a substrate for one or more CYP isozymes, which would initiate its metabolic activation.

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Representative N-Nitroso Compounds

| N-Nitroso Compound | Involved Cytochrome P450 Isozymes | Reference |

| N-Nitroso-N-methylaniline | CYP2B1, CYP2B2 | nih.gov |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Cytochromes P450 | nih.gov |

| N-(2-methoxyphenyl)hydroxylamine | CYP3A4, CYP2E1, CYP2C, CYP2D6, CYP2A6 | nih.gov |

Generation of Reactive Diazonium Ions and Other Electrophiles

The enzymatic α-hydroxylation of N-nitrosamines is the pivotal step leading to the formation of reactive electrophiles. The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition. This decomposition involves the cleavage of the N-N bond and the release of a diazonium ion and an aldehyde.

The diazonium ion is a highly reactive electrophile that can readily react with nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins. In the case of N-nitroso-N-methylaniline, its α-hydroxylation is presumed to lead to the formation of a benzenediazonium (B1195382) ion, which is considered the ultimate carcinogenic species. nih.gov

For this compound, α-hydroxylation of the glycine carbon would be expected to yield an unstable intermediate that decomposes to generate a reactive species, likely a phenyldiazonium ion or a related electrophile, which would then be responsible for the alkylation of biological targets.

Bacterial Biotransformation Mechanisms (e.g., Nitroreductases)

In addition to mammalian enzymatic systems, intestinal microflora can also play a role in the metabolism of N-nitroso compounds. Certain bacteria possess enzymes, such as nitroreductases, that are capable of metabolizing nitroaromatic and N-nitroso compounds.

Bacterial nitroreductases are flavin-containing enzymes that can reduce the nitro group of various compounds. While the primary role of these enzymes is in the metabolism of nitroaromatics, they can also potentially metabolize N-nitroso compounds. The reduction of the nitroso group could lead to the formation of different metabolites than those produced by oxidative metabolism via cytochrome P450, potentially altering the toxicological profile of the parent compound. However, specific studies on the biotransformation of this compound by bacterial nitroreductases are not currently available.

Environmental Fate and Degradation Studies of N Nitroso N Phenyl Glycine Anilide

Environmental Persistence and Transformation in Various Media

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For N-nitroso compounds, these processes include hydrolysis, photolysis, and microbial degradation.

When released into the atmosphere, N-nitrosodiphenylamine is expected to exist primarily in the vapor phase and is susceptible to rapid breakdown by sunlight. cdc.gov The estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 7 hours. cdc.gov In aquatic environments, NDPhA is considered to have low mobility in soil and sediment, with biodegradation being a major degradation pathway. cdc.gov Studies have shown that most N-nitrosodiphenylamine disappears from water and soil within several weeks. cdc.gov The bioconcentration potential in aquatic organisms is low, with a short half-life of less than a day in fish, suggesting that biomagnification in the aquatic food chain is not a significant concern. cdc.gov

Table 1: Environmental Fate of N-Nitrosodiphenylamine (as a proxy for N-Nitroso-N-phenyl-glycine Anilide)

| Environmental Compartment | Key Degradation Process | Estimated Half-Life/Persistence | Reference |

| Air | Photolysis / Reaction with Hydroxyl Radicals | ~7 hours | cdc.gov |

| Water | Biodegradation | Disappears within several weeks | cdc.gov |

| Soil/Sediment | Biodegradation | Disappears within several weeks | cdc.gov |

| Biota (Fish) | Metabolism | < 1 day | cdc.gov |

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of N-nitrosamines to hydrolysis can vary significantly depending on the molecular structure and the pH of the aqueous environment.

For N-nitrosamides, which share the N-nitroso functional group, hydrolysis can be a significant degradation pathway, particularly under alkaline conditions. rsc.org The rate of hydrolysis is often pH-dependent. rsc.org For instance, the hydrolysis of N-nitroso-2-imidazolidone has been studied kinetically and is subject to general base catalysis. rsc.org In the case of N-nitrosoanilines, the primary photochemical process in methanol, a protic solvent, is heterolytic N-N fission, which can be influenced by the solvent environment. scispace.com

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process is a significant environmental fate pathway for many N-nitroso compounds.

N-nitrosodiphenylamine absorbs sunlight, indicating a potential for direct photolysis in sunlit environments. cdc.gov Irradiation experiments have confirmed that NDPhA is photodecomposed at sunlight wavelengths. cdc.gov The photolysis of N-nitrosamines in neutral media often follows first-order reaction kinetics. scispace.com The primary photochemical process for N-methyl-N-nitrosoanilines involves the fission of the N-N bond. scispace.com This cleavage can be homolytic in aprotic solvents and heterolytic in protic solvents like methanol. scispace.com

The presence of dissolved oxygen can also play a crucial role in the photodegradation pathways of nitrosamines. scispace.com Therefore, it is highly probable that this compound would undergo photodegradation in aquatic systems exposed to sunlight.

Abiotic and Biotic Degradation Mechanisms

The breakdown of this compound in the environment is expected to occur through a combination of abiotic (non-biological) and biotic (biological) processes.

The photochemical degradation of N-nitroso compounds is initiated by the absorption of light energy, leading to the cleavage of the N-nitroso (N-N) bond. nih.govresearchgate.net This initial step generates highly reactive radical species. nih.gov

For nitrosamines, photolysis can lead to the formation of an aminium radical and nitric oxide through homolytic cleavage. mdpi.com In the presence of water, heterolytic photocleavage can occur, yielding a secondary amine and nitrous acid. mdpi.com The specific degradation products will depend on the structure of the parent compound and the environmental conditions, such as the presence of oxygen and the nature of the solvent. scispace.commdpi.com For N-methyl-N-nitrosoanilines, photolysis in aprotic solvents can lead to photooxidation products, while in aromatic solvents, biphenyl (B1667301) derivatives may be formed. scispace.com

Microorganisms play a crucial role in the degradation of many organic pollutants in the environment. Several studies have demonstrated the ability of bacteria to degrade N-nitrosamines.

A significant proportion of bacterial types commonly found in the gastrointestinal tract of animals and humans are capable of degrading diphenylnitrosamine. nih.govnih.gov The degradation is reported to be more rapid for diphenylnitrosamine compared to other nitrosamines like dimethylnitrosamine. nih.govnih.gov The primary degradation products of diphenylnitrosamine by intestinal bacteria are the parent amine (diphenylamine) and nitrite (B80452) ions. nih.govnih.gov This indicates a reductive cleavage of the N-N bond.

In soil and water, biodegradation is a major environmental fate process for N-nitrosodiphenylamine. cdc.gov Static-culture flask-screening tests using domestic wastewater as the microbial inoculum have shown that NDPhA is biodegradable, with microbial populations adapting to degrade the compound over time. cdc.gov This suggests that microbial communities in various environments can develop the capacity to break down N-nitroso compounds.

Strategies for Preventing N-Nitrosamine Formation and Mitigating Environmental Presence

Given the potential risks associated with N-nitrosamines, strategies to prevent their formation and mitigate their presence in the environment are crucial. These strategies often focus on controlling the precursor chemicals and the conditions that favor nitrosation reactions.

The formation of N-nitrosamines typically occurs when secondary or tertiary amines react with nitrosating agents, such as nitrites, under acidic conditions. rsc.org Therefore, key mitigation strategies include:

pH Control: Maintaining a neutral or basic pH significantly reduces the rate of nitrosamine (B1359907) formation. nih.gov

Use of Inhibitors: Antioxidants like ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) can inhibit nitrosamine formation by scavenging nitrosating agents. scispace.com Amino acids such as glycine (B1666218) have also been shown to act as nitrite scavengers. scispace.com

Control of Precursors: Reducing the concentration of nitrite and precursor amines in industrial processes and products is a fundamental preventative measure. nih.govrsc.org This can involve selecting raw materials and excipients with low nitrite content. nih.govrsc.org

Process Optimization: In manufacturing settings, process modifications such as using direct compression instead of wet granulation can minimize the conditions favorable for nitrosation reactions. scispace.com

Optimized Storage Conditions: Using packaging materials with low water permeability and avoiding materials that could contribute to nitrosamine formation, such as nitrocellulose, can help prevent their generation during storage. scispace.com

Table 2: Strategies for N-Nitrosamine Mitigation

| Strategy | Mechanism of Action | Reference |

| pH Adjustment | Inhibits the formation of nitrosating agents by maintaining neutral or basic conditions. | nih.gov |

| Use of Antioxidants (e.g., Ascorbic Acid) | Scavenges and neutralizes nitrosating agents before they can react with amines. | scispace.com |

| Control of Nitrite Content | Reduces the availability of a key precursor for the nitrosation reaction. | nih.govrsc.org |

| Process Optimization (e.g., Direct Compression) | Minimizes contact with water and heat, which can promote nitrosamine formation. | scispace.com |

| Optimized Packaging | Reduces moisture and potential contaminants that could lead to nitrosamine formation during storage. | scispace.com |

Application of Nitrite Scavengers and Inhibitors

The formation of N-nitroso compounds, including this compound, is contingent on the presence of a nitrosating agent, most commonly nitrite, and a vulnerable secondary or tertiary amine under favorable conditions, such as acidic environments. researchgate.net A primary strategy to prevent the formation of such compounds in various matrices, including environmental settings and pharmaceutical products, is the application of nitrite scavengers. pharmaexcipients.commdpi.com These substances act by reacting with and removing nitrite, thereby inhibiting the N-nitrosation process. mdpi.com

A wide array of compounds has been investigated for their nitrite scavenging capabilities. Notably, ascorbic acid (vitamin C) is a well-documented and effective inhibitor of N-nitrosation. mdpi.comnih.gov Its mechanism involves the reduction of nitrite. mdpi.com Other compounds that have demonstrated significant nitrite scavenging properties include sodium ascorbate, maltol, propyl gallate, para-aminobenzoic acid (PABA), and L-cysteine. mdpi.com

Research into the inhibition of N-methyl-N-nitrosoaniline, a structurally related alkyl-aryl nitrosamine, has identified vitamin C, PABA, and L-cysteine as highly effective inhibitors under many studied conditions. mdpi.comusp.org It is important to note, however, that the effectiveness of a nitrite scavenger does not always directly correlate with its ability to inhibit N-nitrosation, suggesting the involvement of other reaction pathways. mdpi.comusp.org

In studies conducted in various systems, including aqueous solutions and tobacco matrices, phenolic compounds have also been identified as potent inhibitors. nih.gov The inhibitory activity of these compounds is often linked to specific structural features, such as vicinal phenolic hydroxyl groups or the concurrent presence of a phenol (B47542) group and an olefinic bond. nih.gov

The following table summarizes the effectiveness of various nitrite scavengers in inhibiting the formation of N-nitrosamines, based on studies of related compounds.

| Nitrite Scavenger | Effectiveness in Inhibiting N-Nitrosamine Formation | Reference |

| Ascorbic Acid (Vitamin C) | High | mdpi.comnih.gov |

| Sodium Ascorbate | High | mdpi.com |

| Maltol | High | mdpi.com |

| Propyl Gallate | High | mdpi.com |

| para-Aminobenzoic Acid (PABA) | High | mdpi.com |

| L-Cysteine | High | mdpi.comnih.gov |

| Caffeic Acid | High | nih.gov |

| Ferulic Acid | High | nih.gov |

| a-Tocopherol | Variable (inhibitor at low pH, can enhance formation at higher pH) | nih.gov |

| Glutathione | Variable (inhibitor at low pH, can enhance formation at higher pH) | nih.gov |

Influences of Environmental Factors on Stability

The environmental stability of this compound is a critical aspect of its environmental fate. While specific degradation studies on this particular compound are not extensively available in the reviewed literature, the stability of the broader class of N-nitrosamines and related anilide structures is influenced by several key environmental factors, including pH, temperature, and microbial activity.

pH: The stability of N-nitrosamines can be significantly dependent on pH. For instance, the degradation of N-nitroso-hydrochlorothiazide, another N-nitrosamine, has been shown to be rapid at pH values between 6 and 8, while being significantly slower at more acidic pH values (1 to 5). researchgate.net The hydrolysis of anilide compounds, a potential degradation pathway for this compound, is also pH-dependent. The hydrolysis of the herbicide flumioxazin, which contains an N-phenylimide group, proceeds via a base-catalyzed opening of the imide ring, with the rate increasing significantly with higher pH. researchgate.net

Temperature: Temperature can influence the rate of degradation of N-nitrosamines. For example, N-methyl-N-nitrosoaniline has been observed to be less stable at high temperatures. mdpi.comusp.org In general, increased temperatures are expected to accelerate chemical degradation processes such as hydrolysis.

Microbial Degradation: The microbial decomposition of N-nitrosamines in the environment appears to be a slow process. Studies on simple nitrosamines like N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine have shown them to be resistant to degradation in soil and sewage. nih.gov A lag phase of nearly 30 days was observed before a slow disappearance from soil, suggesting that microbial adaptation may be necessary for degradation to commence. nih.gov In lake water, no significant degradation of these nitrosamines was observed over a 3.5-month period. nih.gov

The following table summarizes the general influence of environmental factors on the stability of related N-nitroso compounds and anilides, providing an indication of the potential behavior of this compound.

| Environmental Factor | General Influence on Stability of Related Compounds | Reference |

| pH | Stability is often pH-dependent. Some N-nitrosamines degrade faster at neutral to slightly alkaline pH, while anilide hydrolysis can be base-catalyzed. | researchgate.netresearchgate.net |

| Temperature | Higher temperatures generally decrease the stability of N-nitrosamines. | mdpi.comusp.org |

| Microbial Action | Degradation of N-nitrosamines in soil and water is generally slow and may require an adaptation period for microorganisms. | nih.gov |

Q & A

Q. What are the critical safety considerations when synthesizing or handling N-Nitroso-N-phenyl-glycine Anilide in laboratory settings?

Methodological Answer:

- Engineering Controls: Use closed systems or local exhaust ventilation to minimize aerosol formation during synthesis .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) if dust or vapor concentrations exceed safety thresholds .

- Waste Management: Collect residues in sealed containers and dispose of via approved hazardous waste protocols to prevent environmental contamination (e.g., drainage systems) .

- Storage: Store in airtight, light-resistant containers in cool, dry conditions away from oxidizers .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Validate methods with system suitability tests (e.g., peak symmetry, resolution) .

- Spectroscopy: Confirm structural identity via H NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and FT-IR (nitroso group absorption at ~1,520 cm) .

- Mass Spectrometry: Employ LC-MS (ESI+) to detect trace impurities (<0.1%) and verify molecular ion peaks (e.g., [M+H] at m/z 240) .